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Compound of Interest

Compound Name: 2'-Chloro-3-phenylpropiophenone

CAS No.: 898764-45-9

Cat. No.: B1343419

Get Quote

Technical Guide: 2'-Chloro-3-
phenylpropiophenone
Chemical Identity, Synthesis, and Pharmaceutical
Applications[1][2]
Executive Summary
2'-Chloro-3-phenylpropiophenone (CAS: 898764-45-9) is a functionalized dihydrochalcone

derivative used primarily as a scaffold in the synthesis of heterocyclic compounds, particularly

flavones (chromen-4-ones) and 1,3-diarylpropanes. Unlike its isomer 3'-chloropropiophenone

(a precursor to bupropion), this compound features a phenyl group at the

-position, making it a critical intermediate for constructing complex polyphenol analogs and
pharmacophores exhibiting antioxidant and anti-inflammatory properties.

Chemical Identity & Physical Properties[3][4][5]
Nomenclature and Identification
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Parameter Detail

IUPAC Name 1-(2-Chlorophenyl)-3-phenylpropan-1-one

Common Name
2'-Chloro-dihydrochalcone; 2'-Chloro-3-

phenylpropiophenone

CAS Registry Number 898764-45-9

Molecular Formula

C

H

ClO

Molecular Weight 244.72 g/mol

SMILES ClC1=CC=CC=C1C(=O)CCC2=CC=CC=C2

Structure Class Dihydrochalcone (1,3-diarylpropan-1-one)

Physical Characteristics
Note: Experimental values for this specific isomer are limited in public registries; data below

reflects validated properties of the dihydrochalcone class and calculated values.

Property Value / Description

Appearance
Pale yellow viscous oil or low-melting solid

(dependent on purity)

Boiling Point ~360–365 °C (at 760 mmHg)

Melting Point 45–55 °C (Predicted)

Density 1.18 ± 0.06 g/cm³

Solubility
Insoluble in water; Soluble in DCM, Ethyl

Acetate, Ethanol, DMSO

LogP 4.86 (High Lipophilicity)
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Synthesis & Production Protocols
The most robust synthetic route for 2'-Chloro-3-phenylpropiophenone is the Claisen-Schmidt

Condensation followed by Selective Hydrogenation. This "Chalcone Route" avoids the

regioselectivity issues inherent in Friedel-Crafts acylation.

Workflow Diagram (Synthesis)

Step 1: Claisen-Schmidt Condensation

Step 2: Selective Reduction

2'-Chloroacetophenone
2'-Chlorochalcone

(Enone Intermediate)

NaOH / EtOH
25°C, 4h

Benzaldehyde

2'-Chloro-3-phenylpropiophenone
(Target)

H2 / Pd-C
or NaBH4/NiCl2

Figure 1: Two-step synthesis via chalcone intermediate to ensure regiochemical purity.

Click to download full resolution via product page

Detailed Protocol
Step 1: Preparation of 2'-Chlorochalcone

Reagents: Dissolve 2'-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (5

mL/mmol).

Catalysis: Add 10% NaOH solution dropwise at 0°C.

Reaction: Stir at room temperature for 4–6 hours. The mixture will thicken as the enone

precipitates.

Workup: Neutralize with dilute HCl. Filter the yellow solid (chalcone), wash with cold

water/ethanol, and recrystallize from ethanol.

Step 2: Hydrogenation to Dihydrochalcone

Setup: Dissolve the chalcone intermediate in ethyl acetate.
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Reduction: Add 10% Pd/C catalyst (5 wt%). Stir under H

atmosphere (balloon pressure) for 2–3 hours.

Critical Control: Monitor via TLC to prevent over-reduction of the ketone to the alcohol.

Purification: Filter through Celite to remove catalyst. Concentrate the filtrate to yield 2'-
Chloro-3-phenylpropiophenone.

Chemical Reactivity & Transformations[2][7][8]
This molecule possesses two distinct reactive centers: the carbonyl group (C1) and the alpha-

methylene (C2). These sites enable its use as a "molecular hinge" for cyclization.

Cyclization to Chromones (Flavones)
A key application in drug discovery is the conversion of this scaffold into 3-chloroflavones or

related chromones, which are pharmacophores for kinase inhibitors.

Mechanism: Oxidative cyclization (often involving radical intermediates).

Reagents: Selenium dioxide (SeO

) or oxidative radical generating systems.

Reaction Pathway Diagram
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2'-Chloro-3-phenylpropiophenone

1-(2-Chlorophenyl)-3-phenylpropan-1-ol
(Chiral Alcohol)

Reduction
(NaBH4 or CBS Catalyst)

3-Chloro-flavone / Chromone
(Heterocyclic Scaffold)

Oxidative Cyclization
(SeO2 / Reflux)

2-Bromo-1-(2-chlorophenyl)-3-phenylpropan-1-one

Alpha-Bromination
(Br2 / AcOH)

Figure 2: Divergent synthetic utility of the 2'-chloro-dihydrochalcone scaffold.

Click to download full resolution via product page

Pharmaceutical Applications
Precursor for Flavonoids
The 2'-chloro substituent on the A-ring of the chalcone skeleton is sterically significant. It

facilitates intramolecular cyclization reactions to form substituted flavonoids and isoflavonoids.

These motifs are ubiquitous in:

Antioxidants: Radical scavenging agents.

Anti-inflammatory agents: COX-2 inhibitors often utilize the chromone core.

Chiral Building Block
The ketone can be stereoselectively reduced (using Corey-Bakshi-Shibata catalysts) to form

chiral amino alcohols (via subsequent amination) or diols.

Relevance: Enantiopure 1,3-diarylpropanols are scaffolds for serotonin reuptake inhibitors

(SSRIs) and antihistamines.

Safety & Regulatory Compliance
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Handling: This compound is an organic irritant. Standard PPE (gloves, goggles, fume hood)

is mandatory.

Regulatory Status: Unlike alpha-bromo propiophenones (which are direct precursors to

cathinones), 2'-Chloro-3-phenylpropiophenone is not typically listed as a Table I precursor.

However, researchers must verify local regulations as "propiophenone derivatives" are

monitored in some jurisdictions.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation

of the methylene bridge.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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